1-[(4-ETHOXYPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE
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Overview
Description
1-[(4-ETHOXYPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an ethoxyphenyl group, a sulfonyl group, and a pyridyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-[(4-ETHOXYPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the formation of piperazine derivatives . Industrial production methods may involve the use of parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-[(4-ETHOXYPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets . In medicine, it may be explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties . In industry, it can be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 1-[(4-ETHOXYPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[(4-ETHOXYPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE can be compared with other similar compounds, such as 1-[(4-CHLOROPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE and 1-[(4-METHOXYPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE . These compounds share a similar core structure but differ in the substituents attached to the phenyl group. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from these related compounds .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-23-15-6-8-16(9-7-15)24(21,22)20-13-11-19(12-14-20)17-5-3-4-10-18-17/h3-10H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNOKOQHQLRESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198920 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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